

# Methyl Thioacetate: A Technical Guide to Synthesis and Properties

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## Compound of Interest

Compound Name: Methyl thioacetate

Cat. No.: B1222118

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**Abstract:** This document provides a comprehensive technical overview of **S-Methyl Thioacetate** (CAS No. 1534-08-3), a key organosulfur compound. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This guide details the compound's physical and chemical properties, spectroscopic signatures, and various synthesis methodologies, including laboratory-scale protocols and biosynthetic pathways. Furthermore, it discusses the chemical reactivity, primary applications, and essential safety and handling procedures for **methyl thioacetate**. All quantitative data is presented in tabular format for clarity and comparative analysis.

## Chemical Identity and Physical Properties

**S-Methyl thioacetate**, systematically named S-methyl ethanethioate, is a thioester with the chemical formula  $C_3H_6OS$ .<sup>[1][2][3]</sup> It is a colorless liquid recognized by its strong, sulfurous odor, which is also described as resembling cabbage or cheese.<sup>[1][4][5]</sup> This compound is found naturally in various plants, such as onions (*Allium cepa*) and tomatoes (*Solanum lycopersicum*), and is a significant contributor to the flavor profile of certain foods, including cheeses.<sup>[6][1][7]</sup> While it has a potent, unpleasant smell in its pure form, it is utilized as a flavoring and fragrance agent in diluted concentrations.<sup>[1]</sup> Its constitutional isomer, **O-methyl thioacetate**, is not found in nature and has been a subject of theoretical studies.<sup>[1]</sup>

Table 1: Physical and Chemical Properties of S-Methyl Thioacetate

Property	Value	Source(s)
IUPAC Name	S-methyl ethanethioate	[8]
Synonyms	Methyl thiolacetate, S-Methyl acetothioate, CH <sub>3</sub> C(O)SCH <sub>3</sub>	[4][9]
CAS Number	1534-08-3	[1]
Molecular Formula	C <sub>3</sub> H <sub>6</sub> OS	[6][2][3]
Molecular Weight	90.14 g/mol	[1][3][4]
Appearance	Colorless liquid	[1][2]
Odor	Sulfurous, eggy, cheesy, cabbage-like	[4][5]
Boiling Point	95 - 99 °C	[3][4]
Density	~1.024 g/cm <sup>3</sup> at 25 °C	[1]
Refractive Index	~1.464 at 20 °C	[8]
Flash Point	12 °C (53.6 °F)	[3]
Water Solubility	Immiscible (Predicted: 26.8 g/L)	[3][7]
LogP	0.73	[4]

## Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **methyl thioacetate**. Data is available across various analytical techniques.

Table 2: Spectroscopic Data Summary for S-Methyl Thioacetate

Technique	Data Summary	Source(s)
Mass Spectrometry (MS)	Molecular Ion (M <sup>+</sup> ): m/z 90. Key fragments correspond to the loss of sulfur-containing moieties. Full spectra are available in the NIST database.	[6][9][10]
Infrared Spectroscopy (IR)	Characteristic strong C=O stretching vibration for the thioester group. Full FTIR and ATR-IR spectra are available in the SpectraBase.	[6]
Nuclear Magnetic Resonance ( <sup>1</sup> H NMR)	Spectra show distinct singlets for the S-methyl (S-CH <sub>3</sub> ) and acetyl (COCH <sub>3</sub> ) protons.	[11]

## Synthesis of Methyl Thioacetate

**Methyl thioacetate** can be synthesized through various chemical routes and is also produced biologically by microorganisms.

### Laboratory Scale Synthesis

A common and reliable method for synthesizing **S-methyl thioacetate** in a laboratory setting involves the nucleophilic acyl substitution reaction between an acetylating agent and a source of the methyl thiolate nucleophile.

This protocol describes the synthesis of **S-methyl thioacetate** from sodium thiomethoxide and acetic anhydride.

Materials:

- Sodium thiomethoxide (NaSCH<sub>3</sub>)
- Acetic anhydride ((CH<sub>3</sub>CO)<sub>2</sub>O)

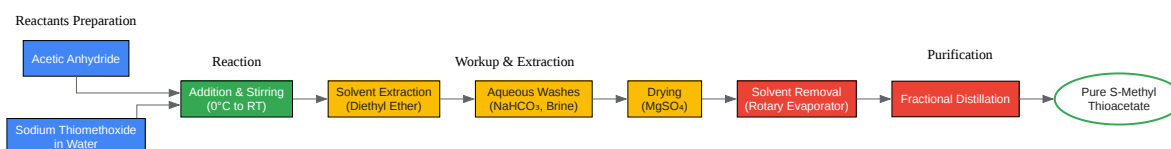
- Deionized water
- Diethyl ether (or other suitable extraction solvent)
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and addition funnel, dissolve sodium thiomethoxide in water under an inert atmosphere (e.g., nitrogen or argon).
- Cool the flask in an ice bath to 0-5 °C.
- Slowly add acetic anhydride dropwise to the stirred solution via the addition funnel, maintaining the temperature below 10 °C.
- After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-3 hours.
- Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3x volumes).
- Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to remove unreacted acetic anhydride and acetic acid) and brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude **S-methyl thioacetate**.
- The product can be further purified by fractional distillation.

Safety Precautions:

- All procedures should be performed in a well-ventilated fume hood.
- Acetic anhydride is corrosive and a lachrymator.
- Sodium thiomethoxide is a source of methanethiol, which is a toxic and foul-smelling gas.
- **S-methyl thioacetate** is highly flammable and toxic.[12][13] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.



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**Figure 1:** General workflow for the laboratory synthesis of **S-methyl thioacetate**.

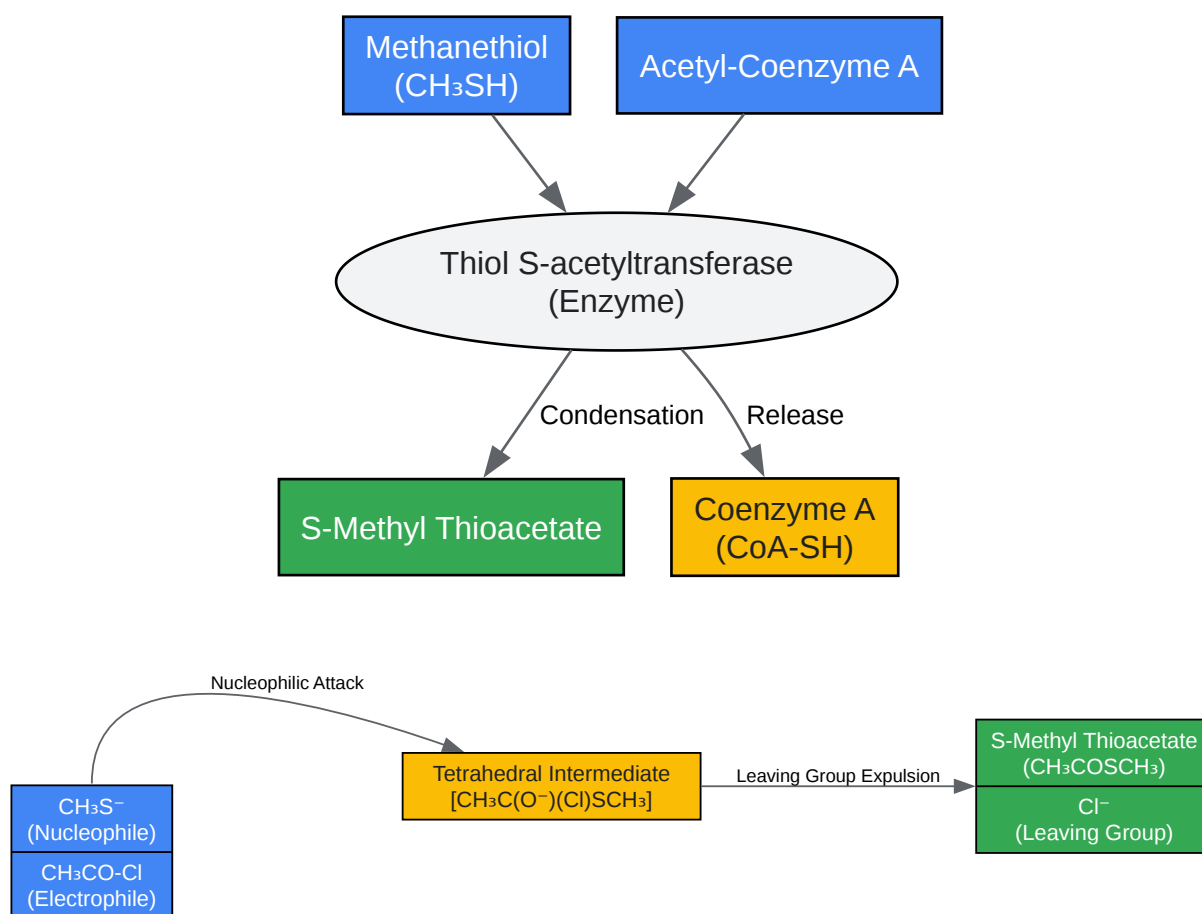
## Industrial and Alternative Synthesis Routes

Other reported methods for producing **methyl thioacetate** include:

- Reaction of lead methanethiolate with acetyl chloride.[14]
- Carbonylation of methanethiol using carbon monoxide.[14]
- Reaction of acetylene with methane thiol, catalyzed by nickel sulfide under hydrothermal conditions.[15]

## Biosynthesis

In biological systems, particularly in yeasts like *Saccharomyces cerevisiae* and various bacteria, **S-methyl thioacetate** is formed enzymatically.[14][16] The primary pathway involves the condensation of methanethiol with acetyl-coenzyme A (acetyl-CoA), a central metabolite. [14] This biotransformation is a key step in the generation of volatile sulfur compounds that contribute to the characteristic flavors of fermented foods and beverages.



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